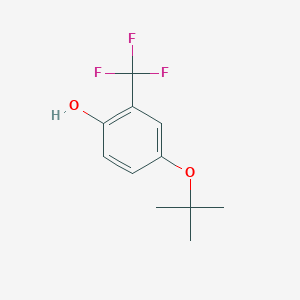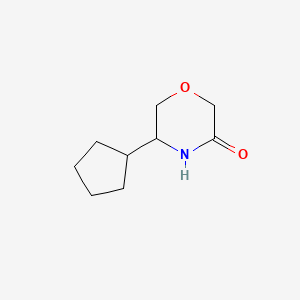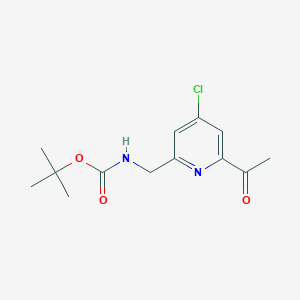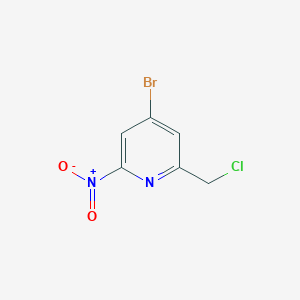
4-Tert-butoxy-2-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C11H13F3O2 and a molecular weight of 234.21 g/mol . This compound is characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method is the reaction of 4-tert-butylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-Tert-butoxy-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: This compound lacks the tert-butoxy group but shares the trifluoromethyl group with 4-Tert-butoxy-2-(trifluoromethyl)phenol.
4-Tert-butylphenol: This compound lacks the trifluoromethyl group but shares the tert-butoxy group with this compound.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and trifluoromethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H13F3O2 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-9(15)8(6-7)11(12,13)14/h4-6,15H,1-3H3 |
Clé InChI |
TWMZCBJNSGHKNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)





